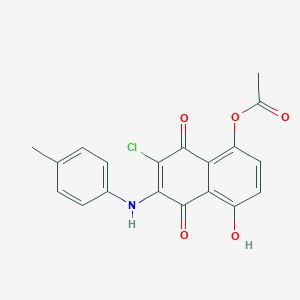![molecular formula C15H15F3N2O3S2 B14943870 4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B14943870.png)
4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and the introduction of the trifluoromethyl and dimethylsulfamoyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Attachment of the Dimethylsulfamoyl Group: This can be done through sulfonation reactions using dimethylsulfamoyl chloride or similar reagents
Análisis De Reacciones Químicas
4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or nucleophiles
Aplicaciones Científicas De Investigación
4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the dimethylsulfamoyl group contributes to its overall reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
Thiazolecarboxamide Derivatives: These compounds share a similar structural framework and are studied for their potential as STING inhibitors.
Trifluoromethyl-Containing Compounds: These compounds are known for their unique chemical properties and are widely used in pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C15H15F3N2O3S2 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15F3N2O3S2/c1-9-13(25(22,23)20(2)3)8-12(24-9)14(21)19-11-6-4-5-10(7-11)15(16,17)18/h4-8H,1-3H3,(H,19,21) |
Clave InChI |
VYCYSNJZIZBKOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


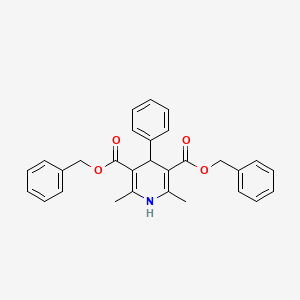
![1-(Tert-butyl)-4-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,4A,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B14943797.png)
![N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943818.png)
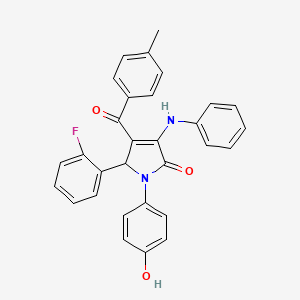
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B14943825.png)
![1-(3-Methoxyphenyl)-3-[1'-(phenylcarbonyl)-4,4'-bipiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943830.png)
![2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B14943837.png)
![N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943845.png)
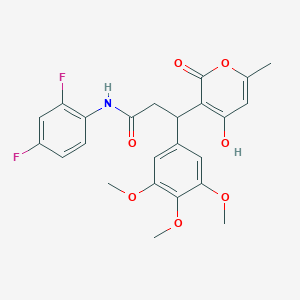
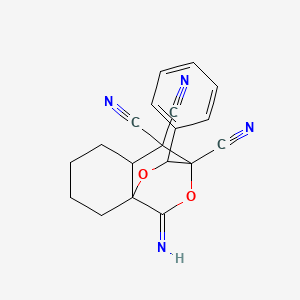
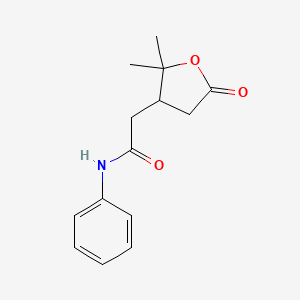
![11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B14943863.png)
